Homprenorphine

Description

BenchChem offers high-quality Homprenorphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Homprenorphine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16549-56-7 |

|---|---|

Molecular Formula |

C28H37NO4 |

Molecular Weight |

451.6 g/mol |

IUPAC Name |

(2R)-2-[(1R,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol |

InChI |

InChI=1S/C28H37NO4/c1-5-25(2,30)20-15-26-10-11-28(20,32-4)24-27(26)12-13-29(16-17-6-7-17)21(26)14-18-8-9-19(31-3)23(33-24)22(18)27/h8-11,17,20-21,24,30H,5-7,12-16H2,1-4H3/t20-,21-,24-,25-,26-,27+,28-/m1/s1 |

InChI Key |

QRKTXOUBZSDKCE-WTOXNGCTSA-N |

Isomeric SMILES |

CCC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |

Canonical SMILES |

CCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Homprenorphine synthesis pathway from thebaine

An In-depth Technical Guide to the Synthesis of Buprenorphine from Thebaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buprenorphine is a semi-synthetic opioid derivative of the naturally occurring opium alkaloid, thebaine.[1][2] It possesses a unique pharmacological profile, acting as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.[1][3] This dual action makes it a cornerstone medication for treating opioid use disorder and managing moderate to severe pain.[1][2] The synthesis of buprenorphine is a multi-step process that demands precise control over reaction conditions to achieve optimal yields and purity.[1]

This technical guide provides a comprehensive overview of the core chemical transformations involved in the commercial synthesis of buprenorphine from thebaine. It includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of the synthetic pathway and workflow.

Overview of the Synthetic Pathway

The transformation of thebaine into buprenorphine is a well-established, though technically demanding, six-step process.[1][4] The synthesis fundamentally relies on modifying the complex morphinan scaffold of thebaine to introduce the key structural features of buprenorphine.

The core chemical transformations are:

-

Diels-Alder Reaction: Formation of a bridged C-ring system.[1]

-

Hydrogenation: Catalytic reduction of a carbon-carbon double bond.[1]

-

Grignard Reaction: Introduction of the characteristic tert-butyl group.[1]

-

N-Demethylation: Removal of the N-methyl group, often via the von Braun reaction using the toxic reagent cyanogen bromide.[1][4]

-

N-Alkylation: Introduction of the N-cyclopropylmethyl group.[1]

-

O-Demethylation: Cleavage of the C-3 methyl ether to yield the final phenolic hydroxyl group.[1]

Recent advancements have focused on developing safer and more efficient methods, particularly for the N- and O-demethylation steps, including palladium-catalyzed and enzymatic approaches.[4][5][6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Buprenorphine - Wikipedia [en.wikipedia.org]

- 4. almacgroup.com [almacgroup.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Enzyme Screening and Engineering for N- and O‑Demethylation:Key Steps in the Synthesis of Buprenorphine - Almac [almacgroup.com]

- 7. researchgate.net [researchgate.net]

The 1967 Synthesis of Homprenorphine: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the original 1967 synthesis of Homprenorphine, a potent semi-synthetic opioid analgesic. The synthesis, pioneered by K. W. Bentley and D. G. Hardy, represents a significant advancement in the chemical manipulation of thebaine to produce novel therapeutic agents. This document outlines the core chemical transformations, experimental methodologies, and quantitative data as reported in their seminal work, "Novel Analgesics and Molecular Rearrangements in the Morphine-Thebaine Group. III. Alcohols of the 6,14-endo-Ethenotetrahydrooripavine Series and Derived Analogs of N-Allylnormorphine and -norcodeine."

Core Synthesis Overview

The synthesis of Homprenorphine and related compounds, often referred to as the Bentley compounds, is a two-step process commencing with the opium alkaloid thebaine. The key transformations involve:

-

Diels-Alder Reaction: A [4+2] cycloaddition of thebaine with an appropriate dienophile to introduce a substituent at the C7 position.

-

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to the newly introduced keto group to yield the desired tertiary alcohol.

Experimental Protocols

The following protocols are based on the procedures described by Bentley and Hardy in their 1967 publication.

Step 1: Diels-Alder Reaction of Thebaine with Methyl Vinyl Ketone

The initial step involves the reaction of thebaine with methyl vinyl ketone to form the 7α-acetyl-6,14-endo-ethenotetrahydrothebaine intermediate.

Methodology:

A solution of thebaine and an excess of methyl vinyl ketone is heated under reflux. The reaction is monitored for completion, after which the excess dienophile and solvent are removed. The resulting product is then purified. The cycloaddition occurs stereoselectively on the β-face of the thebaine molecule, leading predominantly to the 7α-substituted adduct.[1][2]

Quantitative Data:

| Reactant | Dienophile | Conditions | Product | Yield |

| Thebaine | Methyl Vinyl Ketone (11.5 equiv.) | Reflux, 1 h | 7α-acetyl-6,14-endo-ethenotetrahydrothebaine | 93% |

Step 2: Grignard Reaction of 7α-acetyl-6,14-endo-ethenotetrahydrothebaine

The intermediate from the Diels-Alder reaction is then reacted with a specific Grignard reagent to yield Homprenorphine.

Methodology:

The 7α-acetyl-6,14-endo-ethenotetrahydrothebaine is dissolved in an appropriate anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The solution is then treated with an ethereal solution of the Grignard reagent (phenethylmagnesium bromide). The reaction mixture is typically stirred at room temperature or gently heated to ensure completion. Following the reaction, the mixture is quenched with a saturated aqueous solution of ammonium chloride to decompose the magnesium complex and protonate the alkoxide. The organic layer is then separated, dried, and the solvent evaporated to yield the crude product, which is subsequently purified.

Quantitative Data:

While the 1967 paper does not provide a specific yield for Homprenorphine itself, the general procedure for this class of compounds suggests good to excellent yields for the Grignard reaction step. Further analysis of the original publication is required for precise quantitative data.

| Reactant | Grignard Reagent | Product |

| 7α-acetyl-6,14-endo-ethenotetrahydrothebaine | Phenethylmagnesium Bromide | Homprenorphine (7α-(1-hydroxy-1-methyl-3-phenylpropyl)-6,14-endo-ethenotetrahydrooripavine) |

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis of Homprenorphine from thebaine.

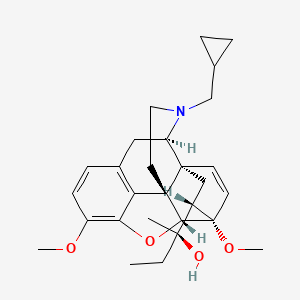

Caption: The synthetic pathway of Homprenorphine from thebaine.

Signaling Pathways and Biological Activity

The 1967 publication by Bentley and Hardy primarily focused on the chemical synthesis and analgesic properties of these novel compounds. While detailed signaling pathway analysis as understood today was not a part of this original work, the compounds were characterized by their potent analgesic effects, indicating interaction with opioid receptors. Homprenorphine, like other Bentley compounds, is known to be a potent µ-opioid receptor agonist.

The logical workflow for the discovery and initial characterization can be visualized as follows:

Caption: The discovery workflow for the Bentley compounds.

This guide provides a foundational understanding of the original 1967 synthesis of Homprenorphine. For a more exhaustive understanding of the experimental nuances and a complete dataset, direct consultation of the original publication by Bentley and Hardy is recommended.

References

Homprenorphine: A Technical Overview of a Thebaine-Derived Opioid Analgesic

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Abstract

Homprenorphine is a semi-synthetic opioid analgesic derived from thebaine. This document provides a comprehensive technical overview of Homprenorphine, including its chemical identifiers. Due to the limited publicly available research specifically on Homprenorphine, this guide also incorporates data from the structurally and pharmacologically related compound, Buprenorphine, to provide a broader context for its potential biological activity and experimental characterization. This guide includes detailed experimental protocols for opioid receptor binding and functional assays, and visualizes key signaling pathways and experimental workflows.

Introduction to Homprenorphine

Homprenorphine is an opioid analgesic of the thebaine series. While synthesized and assayed, it was not developed for the market, and consequently, there is a scarcity of detailed pharmacological data in scientific literature. Its structural similarity to other potent opioids, such as Buprenorphine, suggests that it likely interacts with opioid receptors to produce its analgesic effects. This guide aims to consolidate the known information on Homprenorphine and provide a framework for its further study by leveraging knowledge of related compounds.

Chemical and Physical Data

The fundamental chemical properties of Homprenorphine are well-established. These identifiers are crucial for the accurate reporting and retrieval of information regarding this compound.

| Property | Value |

| CAS Number | 16549-56-7 |

| Molecular Formula | C28H37NO4 |

| Molecular Weight | 451.6 g/mol |

| IUPAC Name | (2S)-2-[(-)-(5R,6R,7R,14S)-17-(cyclopropylmethyl)-4,5-epoxy-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]-2-butanol |

Comparative Pharmacological Data: The Buprenorphine Analog

Given the limited specific data for Homprenorphine, the pharmacological profile of Buprenorphine is presented here as a reference. Buprenorphine is a potent, partial agonist at the µ-opioid receptor and an antagonist at the κ- and δ-opioid receptors.[1][2] These interactions at multiple opioid receptors contribute to its complex pharmacological profile, including a ceiling effect for respiratory depression.[3] It is plausible that Homprenorphine shares some of these characteristics.

The following table summarizes the receptor binding affinities (Ki, nM) for Buprenorphine across the primary opioid receptors.

| Opioid Receptor | Buprenorphine Binding Affinity (Ki, nM) |

| µ (mu) | 0.21 - 1.5 |

| δ (delta) | 1.7 - 4.5 |

| κ (kappa) | 0.34 - 4.1 |

| ORL-1 (NOP) | 18 |

Note: Data for Buprenorphine is compiled from multiple sources and may vary based on experimental conditions.

Experimental Protocols

To facilitate further research into Homprenorphine or similar novel opioids, detailed methodologies for key in vitro assays are provided below. These protocols are standard in the field of opioid pharmacology.

Opioid Receptor Binding Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity of a test compound (e.g., Homprenorphine) for opioid receptors using a radioligand competition assay.

-

Objective: To determine the inhibitory constant (Ki) of a test compound at the µ, δ, and κ opioid receptors.

-

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligands:

-

µ-receptor: [³H]-DAMGO

-

δ-receptor: [³H]-Naltrindole

-

κ-receptor: [³H]-U69,593

-

-

Test Compound: Homprenorphine, dissolved in a suitable solvent (e.g., DMSO).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Naloxone.

-

96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes (10-20 µg protein/well), the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

For determining non-specific binding, add 10 µM Naloxone in place of the test compound. For total binding, add buffer.

-

Incubate at 25°C for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins following receptor agonism.

-

Objective: To determine the potency (EC50) and efficacy (%Emax) of a test compound as an agonist at an opioid receptor.

-

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

Test Compound: Homprenorphine.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

GDP (Guanosine diphosphate).

-

-

Procedure:

-

Pre-incubate cell membranes with GDP (10-30 µM) on ice.

-

In a 96-well plate, add the membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.[4]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Measure the bound [³⁵S]GTPγS using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated binding of [³⁵S]GTPγS against the logarithm of the test compound concentration.

-

Use non-linear regression to determine the EC50 (concentration for half-maximal response) and Emax (maximum response).

-

Efficacy is often expressed relative to a standard full agonist (e.g., DAMGO for the µ-receptor).

-

Visualizations: Pathways and Workflows

Generalized Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a signaling cascade that leads to the modulation of neuronal activity.

Caption: Generalized signaling pathway for the µ-opioid receptor.

Experimental Workflow for Novel Opioid Characterization

The following diagram outlines a typical workflow for the initial characterization of a novel opioid compound like Homprenorphine.

Caption: Workflow for characterizing a novel opioid compound.

Conclusion

Homprenorphine remains a sparsely studied thebaine derivative. This guide provides its core chemical identifiers and, by leveraging data from the closely related compound Buprenorphine, offers a predictive framework for its pharmacological properties. The detailed experimental protocols and workflow diagrams furnished herein are intended to serve as a valuable resource for researchers and drug development professionals in the further investigation of Homprenorphine and other novel opioid compounds. Future studies are necessary to fully elucidate the specific binding affinities, functional activities, and signaling pathways of Homprenorphine.

References

- 1. A Narrative Pharmacological Review of Buprenorphine: A Unique Opioid for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current knowledge of buprenorphine and its unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Buprenorphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buprenorphine is a semi-synthetic opioid derived from thebaine, a morphinan alkaloid. It is a potent analgesic with a unique pharmacological profile, acting as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor. This dual action contributes to its clinical utility in treating opioid use disorder, as well as acute and chronic pain, with a lower risk of respiratory depression and abuse potential compared to full opioid agonists. This guide provides a comprehensive overview of the physical and chemical properties of buprenorphine, detailed experimental protocols for its analysis, and a visual representation of its core signaling pathways.

Chemical and Physical Properties

Buprenorphine is a white or off-white crystalline powder. Its hydrochloride salt is the commonly used form in pharmaceutical preparations due to its increased solubility in water.

Chemical Structure and Nomenclature

-

IUPAC Name: (2S)-2-[(5R,6R,7R,14S)-17-(cyclopropylmethyl)-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylbutan-2-ol[1]

-

Molecular Formula: C₂₉H₄₁NO₄[1]

-

Molecular Weight: 467.64 g/mol [2]

Physicochemical Data

The following table summarizes the key physicochemical properties of buprenorphine.

| Property | Value | Reference |

| Melting Point | 217 °C | [3] |

| pKa | 8.5 and 10.0 | [3] |

| LogP (Octanol-Water Partition Coefficient) | 4.98 | [4] |

| Water Solubility | Very slightly soluble | [3] |

| Solubility in other solvents | Freely soluble in acetone, soluble in methanol, slightly soluble in cyclohexane, and soluble in dilute acids. | [3] |

Crystal Structure

The three-dimensional structure of buprenorphine hydrochloride has been determined by single-crystal X-ray diffraction. The crystal system is monoclinic. This analysis confirms the absolute stereochemistry of the molecule, which is crucial for its specific interaction with opioid receptors.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and quantification of buprenorphine.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of buprenorphine using potentiometric titration.

Materials and Equipment:

-

Buprenorphine hydrochloride standard

-

Potentiometer with a calibrated pH electrode

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

0.15 M potassium chloride (KCl) solution (for maintaining ionic strength)

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Nitrogen gas source

Procedure:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[2]

-

Sample Preparation: Prepare a 1 mM solution of buprenorphine hydrochloride in deionized water. Adjust the initial pH of the solution to approximately 1.8-2.0 with 0.1 M HCl.[2]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide.[2]

-

Titration: Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode. Begin titration by adding small increments of 0.1 M NaOH from the burette.[6]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5. The pKa values are determined from the inflection points of the resulting titration curve.[2]

-

Replication: Perform the titration in triplicate to ensure accuracy and calculate the average pKa values.[2]

Determination of Solubility by Shake-Flask Method

This protocol describes the determination of the aqueous solubility of buprenorphine using the shake-flask method.

Materials and Equipment:

-

Buprenorphine powder

-

Phosphate buffered saline (PBS), pH 7.4

-

Scintillation vials or flasks with screw caps

-

Shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with UV detector or LC-MS/MS for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of buprenorphine powder to a series of vials containing a known volume of PBS (pH 7.4).[7]

-

Equilibration: Tightly cap the vials and place them in a shaker set at a constant temperature. Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After shaking, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.[9]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter. Discard the initial portion of the filtrate to account for any drug binding to the filter membrane.[8]

-

Quantification: Analyze the concentration of buprenorphine in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[9]

-

Replication: Prepare multiple replicate samples to determine the average solubility and standard deviation.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol details a reverse-phase HPLC method for the quantification of buprenorphine in pharmaceutical preparations.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[10]

-

Buprenorphine hydrochloride standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer (pH 6.0) or other suitable buffer

-

Methanol (HPLC grade)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of ammonium acetate buffer (pH 6.0) and acetonitrile in a specified ratio (e.g., 68:32 v/v). Degas the mobile phase before use.[9]

-

Standard Solution Preparation: Prepare a stock solution of buprenorphine hydrochloride in methanol. From the stock solution, prepare a series of working standard solutions of known concentrations by dilution with the mobile phase.[11]

-

Sample Preparation (for tablets): Weigh and finely powder a set number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of buprenorphine and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.[12]

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solutions.

-

Quantification: Determine the concentration of buprenorphine in the samples by comparing their peak areas to the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the quantification of buprenorphine in biological matrices such as blood.

Materials and Equipment:

-

GC-MS system

-

Capillary column (e.g., low polarity column like Rxi®-5MS)[13]

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode C8/cation exchange)[13]

-

Buprenorphine standard and deuterated internal standard (e.g., buprenorphine-d₄)

-

Derivatizing agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA or acetic anhydride in pyridine)[13][14]

-

Organic solvents (e.g., acetonitrile, methanol, n-butyl chloride)

-

Phosphate buffer (pH 6.0)

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Procedure:

-

Sample Pre-treatment and Extraction:

-

To a blood sample, add the internal standard (buprenorphine-d₄) and phosphate buffer (pH 6.0).

-

Perform protein precipitation with acetonitrile.[13]

-

Centrifuge and load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute buprenorphine and the internal standard with an appropriate solvent mixture.

-

-

Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add the derivatizing agent (e.g., MSTFA) and heat to form the trimethylsilyl (TMS) derivatives of buprenorphine and the internal standard.[13]

-

GC-MS Conditions:

-

Injection Mode: Splitless

-

Column: Rxi®-5MS (30 m x 0.25 mm I.D. x 0.25 µm)[13]

-

Carrier Gas: Helium

-

Oven Temperature Program: Optimized for the separation of the derivatized analytes.

-

Mass Spectrometer Mode: Selective Ion Monitoring (SIM) of characteristic ions for the derivatized buprenorphine and internal standard.

-

-

Quantification: Create a calibration curve by analyzing a series of standards. Quantify buprenorphine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[14]

Crystal Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)

This protocol provides a general workflow for determining the crystal structure of buprenorphine hydrochloride.

Materials and Equipment:

-

Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation) and detector (e.g., CCD or HPC)[4][15]

-

Goniometer head

-

Microscope for crystal mounting

-

Cryo-cooling system

-

Computer with software for data collection, processing, and structure solution and refinement

Procedure:

-

Crystal Growth and Selection: Grow single crystals of buprenorphine hydrochloride of suitable size (typically >0.1 mm in all dimensions) and quality. Select a crystal with no visible imperfections under a microscope.[16]

-

Crystal Mounting: Mount the selected crystal on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.[15]

-

-

Data Processing:

-

Integrate the diffraction spots to obtain their intensities.

-

Apply corrections for various factors (e.g., Lorentz-polarization, absorption).

-

Determine the unit cell parameters and space group.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.[17]

-

Build an initial atomic model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data until the model converges and provides a good fit to the data.[17]

-

-

Structure Validation: Validate the final crystal structure using various crystallographic checks.

Signaling Pathways and Mechanism of Action

Buprenorphine exerts its effects primarily through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). Its unique profile as a partial agonist at the μ-opioid receptor (MOR) and an antagonist at the κ-opioid receptor (KOR) is central to its therapeutic actions.

Buprenorphine Interaction with the μ-Opioid Receptor (MOR)

As a partial agonist, buprenorphine binds to the MOR with high affinity but produces a submaximal response compared to full agonists like morphine. This leads to a "ceiling effect" on its pharmacological actions, including respiratory depression, which enhances its safety profile.[1] The binding of buprenorphine to the MOR activates inhibitory G-proteins (Gi/Go), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18][19] This signaling cascade also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

Caption: Buprenorphine's partial agonism at the μ-opioid receptor.

Buprenorphine Interaction with the κ-Opioid Receptor (KOR)

Buprenorphine acts as an antagonist at the κ-opioid receptor.[1] Endogenous activation of the KOR by dynorphins is associated with dysphoria, stress, and drug craving. By blocking this receptor, buprenorphine can alleviate these aversive states, which is a key component of its efficacy in treating opioid use disorder. As an antagonist, buprenorphine binds to the KOR but does not activate the downstream signaling cascade, thereby preventing the effects of endogenous KOR agonists.

Caption: Buprenorphine's antagonist action at the κ-opioid receptor.

Experimental Workflow for Buprenorphine Quantification in Blood

The following diagram illustrates a typical workflow for the quantitative analysis of buprenorphine in a blood sample using GC-MS.

Caption: Workflow for GC-MS quantification of buprenorphine.

Conclusion

Buprenorphine's distinct physicochemical properties and complex pharmacology underpin its critical role in modern medicine. A thorough understanding of its characteristics, as detailed in this guide, is essential for researchers and professionals involved in its development, analysis, and clinical application. The provided experimental protocols offer a foundation for the accurate characterization and quantification of this important therapeutic agent. The visualization of its signaling pathways provides a clear framework for comprehending its mechanism of action at the molecular level.

References

- 1. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Pharmacological Actions of Methadone and Buprenorphine in Human Embryonic Kidney 293 Cells Coexpressing Human μ-Opioid and Opioid Receptor-Like 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buprenorphine and Norbuprenorphine Determination in Mice Plasma and Brain by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. HPLC Method for Analysis of Buprenorphine and Naloxone in Sublingual Film 8mg/2 mg on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. japsonline.com [japsonline.com]

- 12. lupinepublishers.com [lupinepublishers.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Development and validation of a highly sensitive GC/MS method for the determination of buprenorphine and nor-buprenorphine in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Single-Crystal X-ray Diffraction [warwick.ac.uk]

- 16. bioassaysys.com [bioassaysys.com]

- 17. resources.rigaku.com [resources.rigaku.com]

- 18. A Novel Noncanonical Signaling Pathway for the µ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Functional coupling of a mu opioid receptor to G proteins and adenylyl cyclase: modulation by chronic morphine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Homprenorphine in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the methodologies for determining the solubility and stability of Homprenorphine. As of the latest literature review, specific quantitative solubility and stability data for Homprenorphine in various laboratory solvents are not publicly available. The experimental protocols and data tables presented herein are based on established methods for structurally related opioid compounds, such as Buprenorphine and Morphine, and should be adapted and validated for Homprenorphine.

Introduction

Homprenorphine is a semi-synthetic opioid analgesic. A thorough understanding of its solubility and stability in various laboratory solvents is paramount for its accurate quantification, formulation development, and in vitro/in vivo testing. This guide outlines the key considerations and experimental protocols for characterizing these critical physicochemical properties.

Solubility of Homprenorphine

The solubility of an active pharmaceutical ingredient (API) like Homprenorphine is a critical parameter that influences its dissolution rate and bioavailability. Understanding its solubility in a range of solvents is essential for developing appropriate analytical methods and dosage forms.

Predicted Solubility Profile

Based on the general characteristics of opioid alkaloids, Homprenorphine is expected to be sparingly soluble in water and more soluble in organic solvents. The solubility is also anticipated to be pH-dependent, with increased solubility in acidic aqueous solutions due to the protonation of the tertiary amine.

Experimental Protocol for Solubility Determination

The following protocol, adapted from methods used for other opioids, can be employed to determine the equilibrium solubility of Homprenorphine[1].

Objective: To determine the equilibrium solubility of Homprenorphine in various laboratory solvents at a specified temperature (e.g., 25°C and 37°C).

Materials:

-

Homprenorphine powder

-

Selected laboratory solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Chloroform)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of Homprenorphine powder to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Concentration versus time of equilibration plots can be used to confirm that equilibrium has been achieved[1].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the pellet, take the sample from the upper portion of the liquid. Filter the collected supernatant through a syringe filter to remove any remaining undissolved particles. Discard the initial portion of the filtrate to prevent drug adsorption to the filter[1].

-

Quantification: Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of Homprenorphine.

-

Data Analysis: Calculate the solubility as the mean concentration from at least three replicate experiments for each solvent.

Data Presentation: Hypothetical Solubility Data

The following table illustrates how the experimentally determined solubility data for Homprenorphine should be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water (pH 7.0) | 25 | Data to be determined | Data to be determined | Data to be determined |

| PBS (pH 5.0) | 25 | Data to be determined | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined | Data to be determined |

| Chloroform | 25 | Data to be determined | Data to be determined | Data to be determined |

| Water (pH 7.0) | 37 | Data to be determined | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | Data to be determined |

Stability of Homprenorphine

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light[2][3][4]. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods[5].

Experimental Protocol for Forced Degradation Studies

This protocol is designed to assess the stability of Homprenorphine in solution under various stress conditions.

Objective: To evaluate the degradation of Homprenorphine under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

-

Homprenorphine solution of known concentration

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Homprenorphine in a suitable solvent (e.g., methanol or a mixture of water and an organic co-solvent).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix equal volumes of the stock solution and HCl solution. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix equal volumes of the stock solution and NaOH solution. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with an appropriate acid before analysis.

-

Oxidative Degradation: Mix equal volumes of the stock solution and H₂O₂ solution. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Keep the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Dilute the samples appropriately with the mobile phase and analyze them using a validated stability-indicating HPLC method. The method should be able to separate the intact Homprenorphine from any degradation products[6][7].

-

Data Analysis: Calculate the percentage of Homprenorphine remaining and the percentage of each degradation product formed at each time point. Determine the degradation kinetics (e.g., zero-order or first-order) by plotting the concentration of Homprenorphine against time[8][9][10].

Data Presentation: Hypothetical Stability Data

The results of the stability studies should be tabulated to show the percentage of Homprenorphine remaining under each stress condition over time.

| Stress Condition | Time (hours) | Homprenorphine Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |

| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |

| 2 | Data to be determined | Data to be determined | Data to be determined | |

| 6 | Data to be determined | Data to be determined | Data to be determined | |

| 24 | Data to be determined | Data to be determined | Data to be determined | |

| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |

| 2 | Data to be determined | Data to be determined | Data to be determined | |

| 6 | Data to be determined | Data to be determined | Data to be determined | |

| 24 | Data to be determined | Data to be determined | Data to be determined | |

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |

| 2 | Data to be determined | Data to be determined | Data to be determined | |

| 6 | Data to be determined | Data to be determined | Data to be determined | |

| 24 | Data to be determined | Data to be determined | Data to be determined | |

| 80°C | 0 | 100.0 | 0.0 | 0.0 |

| 24 | Data to be determined | Data to be determined | Data to be determined | |

| 72 | Data to be determined | Data to be determined | Data to be determined | |

| Photolytic | 0 | 100.0 | 0.0 | 0.0 |

| 24 | Data to be determined | Data to be determined | Data to be determined | |

| 72 | Data to be determined | Data to be determined | Data to be determined |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining Homprenorphine solubility.

Logical Flow for Stability Indicating Method Development

Caption: Flowchart for stability-indicating HPLC method development.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of Homprenorphine in common laboratory solvents. While specific experimental data for Homprenorphine is currently lacking in the public domain, the detailed protocols and methodologies adapted from closely related opioid compounds offer a robust starting point for researchers. The generation of reliable solubility and stability data is a critical step in the preclinical and formulation development of Homprenorphine, enabling the advancement of this compound in drug discovery and development pipelines. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of heat, pH, antioxidant, agitation and light on betacyanin stability using red-fleshed dragon fruit (Hylocereus polyrhizus) juice and concentrate as models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. fda.gov.tw [fda.gov.tw]

- 7. "Development and validation of a stability indicating HPLC method for t" by C.-L. Liao, C.-Y. Lee et al. [jfda-online.com]

- 8. mdpi.com [mdpi.com]

- 9. [Degradation Kinetics and Formation of Disinfection By-products During Linuron Chlorination in Drinking Water] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Historical Research on Homprenorphine (M-5202): A Search for a Ghost in the Opioid Archives

A comprehensive historical investigation into the opioid compound designated as Homprenorphine (M-5202) has yielded no direct evidence of its existence within publicly accessible scientific literature, pharmaceutical databases, or historical records of drug development. Extensive searches using various spellings and contextual queries related to opioid research and development have failed to identify any compound with this specific name or code. This suggests that "Homprenorphine (M-5202)" may represent a significant misspelling, an internal preclinical designation for a compound that was never advanced or publicly disclosed, or a substance that ultimately did not enter the scientific or medical lexicon.

The quest for information on this elusive compound involved a multi-pronged approach, including searches for "Homprenorphine," "Homoprenorphine," and the designation "M-5202" within the context of opioid research. Investigations also focused on the historical development of opioids by pharmaceutical companies known for their work in this area, such as Reckitt & Colman (now Reckitt Benckiser), the developers of buprenorphine. While the "M" designation in M-5202 could plausibly indicate a development code, no records linking this specific code to a publicly named compound could be unearthed.

The history of opioid research is replete with the synthesis and evaluation of numerous compounds, many of which never progressed beyond initial laboratory testing. Pharmaceutical companies often assign internal codes to these molecules during the early stages of research and development. These designations are used to track compounds through various screening and testing phases. Only a small fraction of these compounds demonstrate the desired pharmacological profile to warrant further investigation, publication in scientific journals, and eventual assignment of a generic name. It is conceivable that M-5202 was one such compound that did not advance.

In the broader context of opioid pharmacology, the development of novel analgesics has been a major focus of research for over a century. This has led to the creation of a vast and diverse family of synthetic and semi-synthetic opioids. The nomenclature of these compounds often reflects their chemical structure or relationship to a parent molecule. For instance, buprenorphine, a well-known partial opioid agonist, is a semi-synthetic derivative of thebaine, an alkaloid found in the opium poppy.[1] The systematic development of such compounds involves extensive structure-activity relationship (SAR) studies to optimize their therapeutic properties while minimizing undesirable side effects like respiratory depression and abuse potential.

Given the absence of any specific data for Homprenorphine (M-5202), it is impossible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways. The creation of such a document is contingent upon the existence of a body of scientific research dedicated to a specific chemical entity.

References

In Vitro Opioid Receptor Binding Profile of Homprenorphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available literature does not contain specific quantitative data on the in vitro opioid receptor binding profile of Homprenorphine. This guide provides a comprehensive framework for determining and understanding such a profile, including detailed experimental protocols and data presentation templates, based on established methodologies for novel opioid compounds.

Introduction

Homprenorphine is a semi-synthetic opioid derivative with a complex molecular structure that suggests potential interaction with opioid receptors. Understanding its binding affinity and functional activity at the mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR) opioid receptors is a critical step in elucidating its pharmacological profile. This document outlines the standard in vitro methodologies used to characterize the opioid receptor binding and signaling properties of a novel compound like Homprenorphine.

Quantitative Data Summary

A comprehensive assessment of a novel opioid's in vitro profile involves determining its binding affinity (Ki) and functional activity (EC50 and Emax). The following table provides a standardized format for presenting such data. Once determined through the experimental protocols outlined below, the values for Homprenorphine would be populated here.

Table 1: Template for In Vitro Opioid Receptor Binding and Functional Activity Profile of Homprenorphine

| Receptor Subtype | Radioligand Binding Assay (Ki, nM) | GTPγS Functional Assay (EC50, nM) | GTPγS Functional Assay (% Emax vs. Standard Agonist) |

| Mu (µ) Opioid Receptor (MOR) | Data not available | Data not available | Data not available |

| Delta (δ) Opioid Receptor (DOR) | Data not available | Data not available | Data not available |

| Kappa (κ) Opioid Receptor (KOR) | Data not available | Data not available | Data not available |

Note: Ki (inhibitory constant) represents the binding affinity of the compound; a lower Ki indicates higher affinity. EC50 (half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response. % Emax (efficacy) is the maximal response of the compound relative to a standard full agonist for that receptor.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for a specific opioid receptor subtype.[1]

Objective: To determine the inhibitory constant (Ki) of Homprenorphine at MOR, DOR, and KOR.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human mu-, delta-, or kappa-opioid receptors.

-

Radioligands:

-

MOR: [³H]-DAMGO

-

DOR: [³H]-DPDPE

-

KOR: [³H]-U69,593

-

-

Test Compound: Homprenorphine, serially diluted.

-

Non-specific Binding Control: Naloxone (a high concentration, e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Detection: Liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the receptor-containing cell membranes with the specific radioligand at a concentration close to its Kd value.

-

Competition: Add varying concentrations of Homprenorphine to the wells.

-

Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess naloxone).

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Homprenorphine concentration. Use non-linear regression to determine the IC50 value (the concentration of Homprenorphine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate G-proteins coupled to opioid receptors, thereby determining if it is an agonist, partial agonist, or antagonist.[2]

Objective: To determine the potency (EC50) and efficacy (Emax) of Homprenorphine at MOR, DOR, and KOR.

Materials:

-

Receptor Source: Cell membranes from cells expressing the opioid receptor of interest.

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Reagents: GDP, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Test Compound: Homprenorphine, serially diluted.

-

Standard Agonist: A known full agonist for each receptor (e.g., DAMGO for MOR).

-

Filtration and Detection: Same as for the radioligand binding assay.

Procedure:

-

Pre-incubation: Incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Agonist Stimulation: Add varying concentrations of Homprenorphine or the standard agonist to the membranes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding to activated G-proteins.

-

Incubation: Incubate at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 and Emax values. The efficacy of Homprenorphine is expressed as a percentage of the maximal stimulation produced by the standard full agonist.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for Radioligand Competition Binding Assay.

Caption: Workflow for [³⁵S]GTPγS Functional Assay.

Signaling Pathway

References

Early Pharmacological Studies of Homprenorphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homprenorphine (also known as M-5202 or R&S-5205-M) is an opioid analgesic belonging to the thebaine series of compounds. It was first synthesized and assayed in 1967.[1] Despite its early synthesis, Homprenorphine was not extensively studied and has never been marketed for clinical use. Consequently, there is a significant scarcity of direct pharmacological data available for this compound in published literature.

Given the limited specific information on Homprenorphine, this technical guide will leverage the extensive early pharmacological data of its close structural analog, Buprenorphine . Buprenorphine, also a thebaine derivative, was synthesized in the late 1960s and has been the subject of numerous pharmacological studies.[2][3][4] The structural similarity between these two molecules allows for informed inferences regarding the potential pharmacological profile of Homprenorphine. This guide will focus on the foundational in vitro and in vivo studies that characterized the initial pharmacological understanding of these potent opioid compounds.

Core Pharmacology: Receptor Binding and Functional Activity

The primary mechanism of action for opioid analgesics is their interaction with opioid receptors in the central and peripheral nervous system. Early pharmacological studies of Buprenorphine established its unique profile as a partial agonist at the mu-opioid receptor (μOR) and an antagonist at the kappa-opioid receptor (κOR).[5][6] It also exhibits antagonist activity at the delta-opioid receptor (δOR).[7] This complex receptor interaction profile is responsible for its distinct clinical effects, including potent analgesia with a ceiling effect on respiratory depression.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki) of Buprenorphine for the mu (μ), delta (δ), and kappa (κ) opioid receptors, as determined in early radioligand binding assays. Lower Ki values indicate higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki, nM) | Source |

| Buprenorphine | μ-opioid (MOR) | 0.2 | [6] |

| Buprenorphine | δ-opioid (DOR) | ~10-fold lower than MOR | [8] |

| Buprenorphine | κ-opioid (KOR) | High Affinity | [9] |

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities in early studies typically involved competitive radioligand binding assays.

Methodology:

-

Tissue Preparation: Homogenates of brain tissue (e.g., from rats or guinea pigs), rich in opioid receptors, were prepared.[10]

-

Radioligand Incubation: The tissue homogenates were incubated with a specific radiolabeled opioid ligand (e.g., [³H]-naloxone or [³H]-DAMGO for the μ-opioid receptor) at a fixed concentration.

-

Competitive Displacement: Increasing concentrations of the unlabeled test compound (e.g., Buprenorphine) were added to the incubation mixture. The test compound competes with the radioligand for binding to the receptors.

-

Separation and Quantification: After reaching equilibrium, the bound and free radioligand were separated, typically by rapid filtration. The amount of radioactivity bound to the filters was then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Pharmacology: Analgesic Effects

Early in vivo studies in animal models were crucial for characterizing the analgesic properties of Buprenorphine and establishing its potency and efficacy.

Quantitative Data: Analgesic Potency in Animal Models

The following table summarizes the median effective dose (ED50) of Buprenorphine required to produce an analgesic effect in various rodent models of pain. Lower ED50 values indicate higher analgesic potency.

| Animal Model | Pain Stimulus | Route of Administration | ED50 (mg/kg) | Source |

| Mouse | Phenylquinone Writhing | i.v. | 0.0084 | [11] |

| Mouse | Hot Plate | i.v. | 0.16 | [11] |

| Mouse | Tail Flick | i.v. | 0.042 | [11] |

| Rat | Yeast-induced Inflammatory Pain | i.v. | 0.0024 | [11] |

Experimental Protocols: Animal Models of Analgesia

1. Hot Plate Test:

-

Principle: This test measures the latency of a thermal pain response.

-

Procedure: An animal (typically a mouse or rat) is placed on a heated surface maintained at a constant temperature (e.g., 55°C). The time taken for the animal to exhibit a pain response (e.g., licking its paws or jumping) is recorded as the response latency. A cut-off time is pre-determined to prevent tissue damage. The administration of an analgesic will increase this response latency.

2. Tail-Flick Test:

-

Principle: This assay assesses the spinal reflex to a thermal stimulus.

-

Procedure: A focused beam of radiant heat is applied to the animal's tail. The time taken for the animal to flick its tail away from the heat source is measured. Analgesics increase the latency of this tail-flick response.

3. Writhing Test:

-

Principle: This model evaluates visceral pain by inducing a characteristic stretching and writhing behavior.

-

Procedure: An intraperitoneal injection of an irritant substance (e.g., phenylquinone or acetic acid) is administered to a mouse. The number of writhing movements is counted over a specific period. The administration of an analgesic reduces the number of writhes.

Signaling Pathways

As a partial agonist at the μ-opioid receptor, Homprenorphine, like Buprenorphine, is presumed to initiate its cellular effects through the G-protein coupled receptor (GPCR) signaling cascade. The binding of the agonist to the μ-opioid receptor leads to a series of intracellular events that ultimately result in the modulation of neuronal excitability and neurotransmitter release, producing analgesia.

Diagram: Mu-Opioid Receptor Signaling Pathway

Caption: Mu-opioid receptor signaling cascade initiated by an agonist.

Experimental Workflow: In Vivo Analgesic Assay

Caption: A generalized workflow for in vivo analgesic studies.

Conclusion

While direct and extensive pharmacological data on Homprenorphine remains elusive, its structural relationship to Buprenorphine provides a strong basis for understanding its likely pharmacological profile. The early studies on Buprenorphine revealed a potent opioid with a complex receptor interaction profile, leading to significant analgesia with a favorable safety profile compared to full mu-opioid agonists. The experimental protocols and signaling pathways described herein represent the foundational knowledge upon which the understanding of this class of thebaine-derived analgesics was built. Further research specifically on Homprenorphine would be necessary to definitively characterize its unique pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 7. researchgate.net [researchgate.net]

- 8. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Homatropine

Note on Analyte Name: This document addresses the development of an HPLC method for Homatropine . It is presumed that the original request for "Homprenorphine" contained a typographical error, as "Homatropine" is a well-documented pharmaceutical compound for which HPLC methods are relevant.

Introduction

Homatropine is an anticholinergic medication used in eye drops as a cycloplegic and mydriatic agent.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors.[2][3] Ensuring the purity, potency, and stability of Homatropine in pharmaceutical formulations is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for the quantitative analysis of Homatropine and the detection of any related substances or degradation products.

This application note provides a detailed protocol for a stability-indicating HPLC method for the determination of Homatropine. The method is designed to separate Homatropine from its potential impurities and degradation products generated under forced degradation conditions, in accordance with International Council for Harmonisation (ICH) guidelines.[4]

Physicochemical Properties of Homatropine

Understanding the physicochemical properties of Homatropine is essential for developing a robust HPLC method.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁NO₃ | [5][6] |

| Molecular Weight | 275.34 g/mol | [5] |

| pKa (Strongest Basic) | 9.38 | [2] |

| logP | 1.91 | [2] |

| Water Solubility | 5.57 mg/mL | [2] |

| UV Absorbance | Wavelengths around 205-210 nm are effective for detection. | [7][8] |

Recommended HPLC Method Parameters

The following parameters are recommended for the analysis of Homatropine.

| Parameter | Recommended Condition |

| Instrument | HPLC or UPLC system with UV Detector |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A / 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Standard and Sample Preparation

4.1.1. Diluent Preparation Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

4.1.2. Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of Homatropine Reference Standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with Diluent. Mix thoroughly.

4.1.3. Sample Preparation (from Ophthalmic Solution)

-

Transfer a volume of the ophthalmic solution equivalent to 10 mg of Homatropine into a 100 mL volumetric flask.

-

Dilute to volume with Diluent and mix thoroughly.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

Chromatographic Procedure

-

Set up the HPLC system according to the parameters in Section 3.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the Diluent (as a blank) to ensure no interfering peaks are present.

-

Perform six replicate injections of the Standard Stock Solution.

-

Inject the Sample Preparation in duplicate.

-

After all analyses are complete, flush the column with a high organic solvent mixture (e.g., 80% Acetonitrile in water) before storing.

System Suitability

The system suitability must be verified before sample analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD for 6 Injections (Area) | ≤ 2.0% |

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[4][9][10] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[9]

General Procedure

For each condition, a sample of Homatropine solution (e.g., 100 µg/mL) is subjected to the stress condition. A control sample is stored under normal conditions. After the specified time, the stressed samples are neutralized (if necessary), diluted to the target concentration, and analyzed by HPLC.

5.1.1. Acid Hydrolysis

-

Condition: 0.1 M HCl at 60 °C for 24 hours.

-

Neutralization: Add an equivalent amount of 0.1 M NaOH.

5.1.2. Base Hydrolysis

-

Condition: 0.1 M NaOH at 60 °C for 8 hours.

-

Neutralization: Add an equivalent amount of 0.1 M HCl.

5.1.3. Oxidative Degradation

-

Condition: 3% H₂O₂ at room temperature for 24 hours.

5.1.4. Thermal Degradation

-

Condition: Store the solid drug substance at 105 °C for 48 hours. Dissolve in diluent for analysis.

5.1.5. Photolytic Degradation

-

Condition: Expose the drug solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

Data Presentation

Method Validation Summary

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 | |

| Range (µg/mL) | e.g., 50-150% of test concentration | |

| Accuracy (% Recovery) | 98.0% - 102.0% | |

| Precision (% RSD) | ≤ 2.0% | |

| Limit of Detection (LOD) | Report Value | |

| Limit of Quantitation (LOQ) | Report Value |

Forced Degradation Results Summary

| Stress Condition | % Assay of Homatropine | % Degradation | Number of Degradants | Peak Area of Major Degradant |

| Control | ||||

| Acid Hydrolysis | ||||

| Base Hydrolysis | ||||

| Oxidative | ||||

| Thermal | ||||

| Photolytic |

Visualizations

Caption: HPLC analysis workflow for Homatropine.

Caption: Forced degradation study workflow.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Homatropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Npc13206 | C16H21NO3 | CID 5282593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Homatropine Hydrobromide [drugfuture.com]

- 8. jpbs.in [jpbs.in]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Buprenorphine and Norbuprenorphine in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details robust and sensitive methods for the simultaneous quantification of buprenorphine (BUP) and its primary active metabolite, norbuprenorphine (NBUP), in biological matrices such as plasma, whole blood, and urine. The protocols leverage Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the preferred technique for its high selectivity and sensitivity.[1] Detailed procedures for sample preparation, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are provided. The methods are suitable for high-throughput screening, pharmacokinetic studies, and forensic toxicology.[2][3][4]

Introduction

Buprenorphine is a semi-synthetic opioid used for treating opioid use disorder and managing pain.[3] Monitoring its concentration, along with its N-dealkylated metabolite norbuprenorphine, in biological fluids is crucial for assessing patient compliance and for pharmacokinetic research.[2] Due to the low in vivo concentrations, highly sensitive analytical methods are required.[3][5] LC-MS/MS methods offer superior specificity and sensitivity compared to immunoassays or other chromatographic techniques.[2][3] This document provides comprehensive protocols for the analysis of buprenorphine and norbuprenorphine using triple quadrupole mass spectrometry with electrospray ionization.

Experimental Workflow

The overall analytical process involves sample collection, preparation to remove matrix interferences, chromatographic separation, and detection by mass spectrometry.

Materials and Instrumentation

-

Analytes: Buprenorphine, Norbuprenorphine

-

Internal Standards (ISTD): Buprenorphine-d4, Norbuprenorphine-d3[4]

-

Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade), Ethyl Acetate

-

Reagents: Formic acid, Ammonium acetate, Ammonium hydroxide

-

Instrumentation:

Sample Preparation Protocols

Proper sample preparation is critical to remove interferences like proteins and salts, which can cause ion suppression and affect analytical accuracy.[8][9][10]

Protocol A: Liquid-Liquid Extraction (LLE) for Human Plasma [6]

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add the internal standard solution (e.g., Buprenorphine-d4).

-

Add 30 µL of 5 M Ammonium Hydroxide (NH₄OH) to basify the sample and vortex for 2 minutes.

-

Add 800 µL of Ethyl Acetate (EtOAc) and vortex thoroughly for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer 550 µL of the upper organic layer to a new plate or tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex to mix, and inject a 20 µL aliquot into the LC-MS/MS system.

Protocol B: Solid-Phase Extraction (SPE) for Whole Blood [5]

-

Spike 0.5 mL of whole blood with the internal standard.

-

Add 2.0-2.5 mL of 0.1 M phosphate buffer (pH 6.0) to dilute the sample.

-

Vortex and centrifuge to pellet cellular debris.

-

Condition SPE Cartridge (e.g., Bond Elut Plexa PCX): Add 0.5 mL of methanol, allow it to soak and then drip through.

-

Load Sample: Load the supernatant from step 3 onto the conditioned SPE cartridge.

-

Wash Step 1: Wash the cartridge with 2 x 2 mL of 2% formic acid.

-

Wash Step 2: Wash the cartridge with 3 mL of a solution of 70% Methanol / 30% of 2% formic acid.

-

Dry Cartridge: Dry the cartridge under vacuum (10-15 in Hg) for 5-10 minutes.

-

Elute Analytes: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol. Apply the eluent in two aliquots and allow it to soak the sorbent bed before dripping through.

-

Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 45°C and reconstitute in 100 µL of the initial mobile phase.

Liquid Chromatography Method

Chromatographic separation is typically achieved using a C18 or PFP column.[4][6][7] A gradient elution is employed to separate the analytes from matrix components.

| Parameter | Condition 1 (Plasma Analysis)[6] | Condition 2 (Urine Analysis)[4] |

| Column | Shiseido MG C18 (2.0 mm x 50 mm, 5 µm) | Thermo Scientific Accucore PFP (2.1 mm x 50 mm, 2.6 µm) |

| Mobile Phase A | 3 mM Ammonium Trifluoroacetate, 0.004% Formic Acid in Water | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | 3 mM Ammonium Trifluoroacetate, 0.004% Formic Acid in 75% Methanol | 10 mM Ammonium Acetate in Methanol |

| Flow Rate | 400 µL/min | (Not specified, typically 0.3-0.5 mL/min) |

| Column Temp. | 50°C | Ambient |

| Injection Vol. | 20 µL | 10 µL |

| Gradient | 4.1-minute gradient (specifics not detailed in source) | 4-minute gradient (specifics not detailed in source) |

| Run Time | 4.1 min | 4.0 min |

Mass Spectrometry Method

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI) mode.[2][6]

Table 2: Optimized MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Function | Reference(s) |

| Buprenorphine | 468.2 | 55.1 | Quantifier | [5] |

| 468.6 | 414.2 | Qualifier | [3] | |

| Norbuprenorphine | 414.2 | 83.1 | Quantifier | [5] |

| 414.0 | 364.0 | Qualifier | [11] | |

| Buprenorphine-d4 (ISTD) | 472.1 | 400.2 | - | [3] |

| Norbuprenorphine-d3 (ISTD) | 417.0 (approx.) | (Varies) | - | [4] |

Note: Collision energies and other source parameters must be optimized for the specific instrument in use.

Method Validation and Performance

The described methods have been validated for linearity, sensitivity, precision, and accuracy.

Table 3: Summary of Quantitative Performance Data from Literature

| Parameter | Buprenorphine | Norbuprenorphine | Matrix | Reference(s) |

| Linearity Range | 0.2 - 20 ng/mL | 0.2 - 20 ng/mL | Whole Blood | [5] |

| 0.25 - 2000 µg/L (ng/mL) | - | Rabbit Plasma | [3] | |

| 1 - 5000 ng/mL | 1 - 5000 ng/mL | Urine | [4] | |

| Lower Limit of Quantification (LLOQ) | 9.7 ng/mL | 9.6 ng/mL | Urine | [2] |

| < 0.1 ng/mL | < 0.1 ng/mL | Whole Blood | [5] | |

| 25 ng/mL | 25 ng/mL | In Vitro | [7] | |

| Intra-day Precision (%CV) | 0.2% - 10.3% | 0.2% - 10.3% | Urine | [2] |

| < 15% | < 15% | In Vitro | [7] | |

| Inter-day Precision (%CV) | 3.3% - 10.1% | 3.3% - 10.1% | Human Urine | [11] |

| Accuracy / Recovery | 80.5% - 113.0% | 80.5% - 113.0% | Urine | [2] |

| 98.7% - 109.0% | - | Rabbit Plasma | [3] | |

| 93.6% - 102.2% | 93.6% - 102.2% | Human Urine | [11] |

Conclusion

The LC-MS/MS methods presented here are proven to be sensitive, specific, and robust for the quantitative analysis of buprenorphine and norbuprenorphine in various biological matrices.[2] The detailed protocols for liquid-liquid extraction and solid-phase extraction provide effective sample clean-up, leading to reliable and reproducible results suitable for clinical and research applications.[5][6] These methods can be readily adapted for high-throughput environments, facilitating efficient sample processing.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]